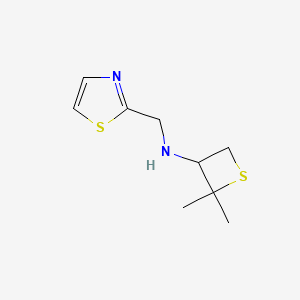
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is a heterocyclic compound featuring a thiazole ring and a thietan-3-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of Thietan-3-amine Moiety: The thietan-3-amine moiety can be introduced via nucleophilic substitution reactions, where a suitable thietan-3-amine precursor reacts with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its presence in various biologically active compounds, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its unique reactivity makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Contains a fused benzene and thiazole ring, often found in bioactive molecules.
Thiazolidine: A saturated analog of thiazole, lacking aromaticity.
Uniqueness
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is unique due to the presence of both the thiazole and thietan-3-amine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-9(2)7(6-13-9)11-5-8-10-3-4-12-8/h3-4,7,11H,5-6H2,1-2H3 |
InChI 键 |
HCXGJJLNVKYYOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NCC2=NC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


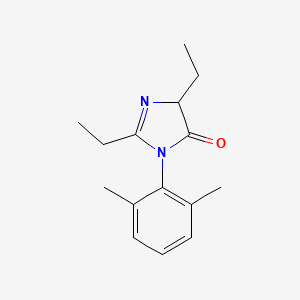
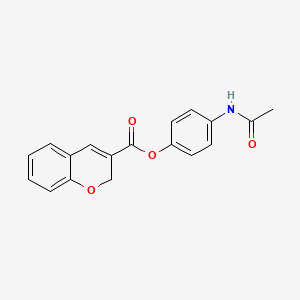
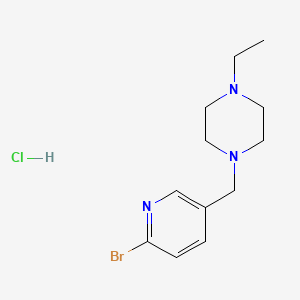
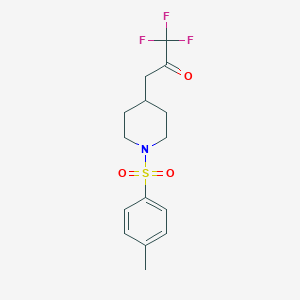
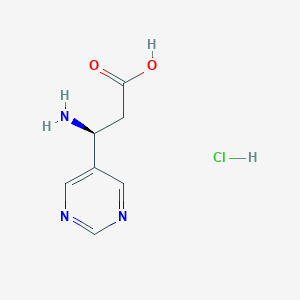

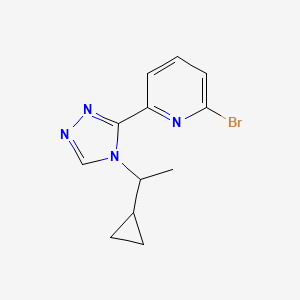


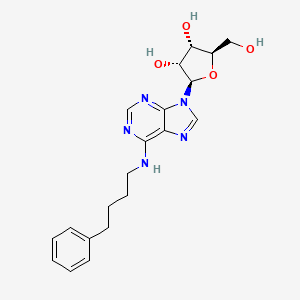
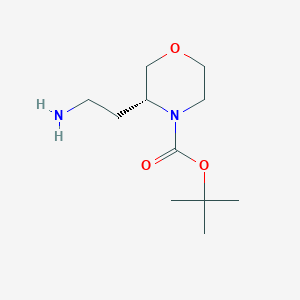
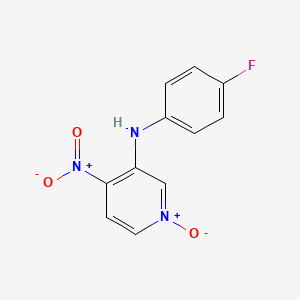
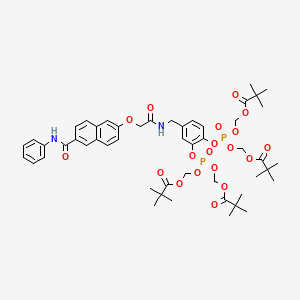
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
